molecular formula C9H7N3O B12842833 1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one

1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one

Cat. No.: B12842833
M. Wt: 173.17 g/mol
InChI Key: NYCFYPRPRMPFBO-UHFFFAOYSA-N
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Description

1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one is a heterocyclic compound that features a fused ring system combining benzimidazole and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine with an aldehyde or ketone, followed by cyclization to form the imidazole ring. This reaction often requires acidic or basic catalysts and can be carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives. Substitution reactions can introduce various functional groups onto the ring system .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets to exert its therapeutic effects. For example, it can inhibit tubulin polymerization, leading to the disruption of microtubule assembly in cancer cells . Molecular docking studies have shown that it can bind to DNA and proteins, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design and materials science .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

1,3-dihydroimidazo[1,2-a]benzimidazol-2-one

InChI

InChI=1S/C9H7N3O/c13-8-5-12-7-4-2-1-3-6(7)10-9(12)11-8/h1-4H,5H2,(H,10,11,13)

InChI Key

NYCFYPRPRMPFBO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=NC3=CC=CC=C3N21

Origin of Product

United States

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